molecular formula C18H12Cl2N2O4S B11296771 4-Chlorophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

4-Chlorophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

Katalognummer: B11296771
Molekulargewicht: 423.3 g/mol
InChI-Schlüssel: PLJMBIUQTNHOPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate is a complex organic compound with the molecular formula C18H12Cl2N2O4S and a molecular weight of 423.27 g/mol . This compound is characterized by the presence of chlorophenyl and phenylmethanesulfonyl groups attached to a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 4-chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate compounds

Analyse Chemischer Reaktionen

4-Chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Vergleich Mit ähnlichen Verbindungen

4-Chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of 4-chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H12Cl2N2O4S

Molekulargewicht

423.3 g/mol

IUPAC-Name

(4-chlorophenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C18H12Cl2N2O4S/c19-13-6-8-14(9-7-13)26-17(23)16-15(20)10-21-18(22-16)27(24,25)11-12-4-2-1-3-5-12/h1-10H,11H2

InChI-Schlüssel

PLJMBIUQTNHOPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.